3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one
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Overview
Description
The compound seems to be a type of phenolic compound . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They are often involved in the biosynthesis of many plant metabolites .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives involves the use of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using density functional theory . This method is often used to predict the structure and properties of molecules.Chemical Reactions Analysis
Phenolic compounds are known to undergo various chemical reactions. For example, in the hydroxylation reaction catalyzed by 4HPA3Hs, the oxygenase component is the key part executing the hydroxylation in the presence of the substrate and cofactor FAD .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the glass transition temperature and melting point of similar compounds have been determined .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications : A study on a related compound, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one monohydrate, isolated from Belamcanda chinensis, indicated antimicrobiotic and anti-inflammatory effects (Liu, Ma, Gao, & Wu, 2008).
Organic Synthesis and Catalysis : Another study described the use of 4-hydroxy-3-(1-(4-nitrophenyl)-3-oxobutyl)-2H-chromen-2-one in the Michael addition process, a significant reaction in organic chemistry, for the synthesis of Warfarin and its analogues (Alonzi et al., 2014).
Heterocyclic Synthesis : In a study, the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones was explored, leading to unique tetracyclic scaffolds with potential applications in heterocyclic chemistry (Khanna, Dalal, Kumar, & Kamboj, 2015).
Photovoltaic Applications : Research on chromen-2-one-based organic dyes highlighted their potential in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells (Gad, Kamar, & Mousa, 2020).
Antioxidant Potential : A study synthesized biscoumarin derivatives, including 3-substituted-bis-2H-chromen-2t-ones, and found them to have significant antioxidant potential, suggesting possible applications in food and pharmaceutical industries (Sahar et al., 2017).
Anti-Tobacco Mosaic Virus Activity : Compounds including 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one showed potential anti-tobacco mosaic virus activity, suggesting applications in plant protection (Li et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . HPPD is a key enzyme in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Biochemical Pathways
Based on the potential target of action, it can be inferred that the compound might affect the tyrosine catabolism pathway in animals and the photosynthesis cascade in plants . The downstream effects of these interactions would depend on the specific mode of action of the compound and require further investigation.
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it was rapidly absorbed and widely distributed in tissues after oral administration in rats . The bioavailability of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one would likely depend on similar factors, including its absorption, distribution, metabolism, and excretion properties.
Result of Action
Based on the potential target of action, it can be inferred that the compound might lead to changes in the activity of the hppd enzyme . The specific molecular and cellular effects would depend on the compound’s mode of action and require further investigation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZYIPXROHTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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